Melammonium pentate

Beschreibung

Melammonium pentate is a presumed quaternary ammonium compound, though direct references to this specific nomenclature are absent in current literature as of April 2023. Based on structural nomenclature conventions, the term "Melammonium" suggests a methyl-substituted ammonium group, while "pentate" may denote a five-component hydrate or a pentavalent anion association. For the purpose of this analysis, comparisons will focus on structurally analogous quaternary ammonium compounds, such as tetramethylammonium derivatives and related salts, which share functional and compositional similarities .

Eigenschaften

CAS-Nummer |

70776-17-9 |

|---|---|

Molekularformel |

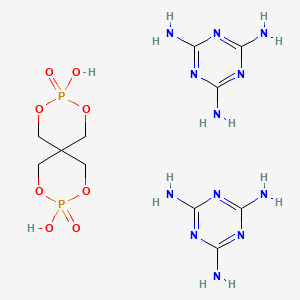

C11H22N12O8P2 |

Molekulargewicht |

512.32 g/mol |

IUPAC-Name |

3,9-dihydroxy-2,4,8,10-tetraoxa-3λ5,9λ5-diphosphaspiro[5.5]undecane 3,9-dioxide;1,3,5-triazine-2,4,6-triamine |

InChI |

InChI=1S/C5H10O8P2.2C3H6N6/c6-14(7)10-1-5(2-11-14)3-12-15(8,9)13-4-5;2*4-1-7-2(5)9-3(6)8-1/h1-4H2,(H,6,7)(H,8,9);2*(H6,4,5,6,7,8,9) |

InChI-Schlüssel |

JCDRSDQQFZMLMN-UHFFFAOYSA-N |

Kanonische SMILES |

C1C2(COP(=O)(O1)O)COP(=O)(OC2)O.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Melammonium pentate is synthesized through the hydrolysis of dihalopentate, followed by a reaction with an amino-s-triazine such as melamine or ammelide . The general steps are as follows:

Hydrolysis of Dihalopentate: This step involves the hydrolysis of dihalopentate using aqueous alkali or water in the presence of a tertiary amine.

Reaction with Amino-s-Triazine: The hydrolysis product is then reacted with an amino-s-triazine (melamine or ammelide) under reflux conditions to form the pentate salt.

Industrial Production Methods

In industrial settings, the production of melammonium pentate involves similar steps but on a larger scale. The process is optimized to ensure high yield and purity of the final product. Encapsulation techniques are often employed to reduce contact between flame retardants during processing, thus preventing pre-reaction and degradation of flameproofing properties .

Analyse Chemischer Reaktionen

Types of Reactions

Melammonium pentate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of melammonium pentate may yield various oxidized derivatives, while substitution reactions may produce halogenated compounds.

Wissenschaftliche Forschungsanwendungen

Melammonium pentate has a wide range of applications in scientific research, including:

Chemistry: Used as a flame retardant in polymer compositions.

Medicine: Research into its potential use in medical materials and devices.

Wirkmechanismus

The mechanism by which melammonium pentate exerts its flame-retardant effects involves the formation of a protective char layer on the surface of the material. This char layer acts as a barrier, preventing the spread of flames and reducing the release of flammable gases . The molecular targets and pathways involved include the interaction with nitrogen-containing phosphates and the formation of stable, non-flammable compounds .

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

The following table summarizes key molecular and structural features of Melammonium pentate (inferred) and related compounds:

| Compound Name | Molecular Formula | CAS Number | Molecular Weight (g/mol) | SMILES/InChI Key |

|---|---|---|---|---|

| Tetramethylammonium Hydroxide Pentahydrate | C₄H₁₃NO·5H₂O | 10424-65-4 | 181.23 | CN+(C)C.O.O.O.O.O.[OH-] |

| Tetramethylammonium Perchlorate | C₄H₁₂ClNO₄ | 2537-36-2 | 173.60 | CN+(C)C.[O-]Cl(=O)(=O)=O |

| 4-(Trimethylammonio)pentanoic acid (MZT) | C₈H₁₈NO₂⁺ | N/A | 160.24 | O=C(O)CCC(N+(C)C)C |

| Magnesium Permanganate | Mg(MnO₄)₂ | 10377-62-5 | 262.18 | [Mg+2].O=Mn(=O)=O.O=Mn(=O)[O-] |

Notes:

Functional and Application Differences

- Tetramethylammonium Hydroxide Pentahydrate : Widely used in semiconductor manufacturing as a surfactant and etchant due to its strong alkaline properties .

- Tetramethylammonium Perchlorate : Employed in electrochemical studies and as an oxidizing agent in organic synthesis .

- 4-(Trimethylammonio)pentanoic Acid (MZT): Functions as a zwitterionic buffer in biochemical assays, leveraging its carboxylate and ammonium groups .

- Magnesium Permanganate : Primarily used in water treatment and disinfection due to its oxidative capacity, distinct from organic ammonium applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.